REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[N:7]2[CH2:8][CH2:9][NH:10][CH2:11][C:6]2=[C:5]([C:12]([O-])=[O:13])[N:4]=1.[OH-].[NH4+:18]>>[F:1][C:2]([F:16])([F:15])[C:3]1[N:7]2[CH2:8][CH2:9][NH:10][CH2:11][C:6]2=[C:5]([C:12]([NH2:18])=[O:13])[N:4]=1 |f:1.2|
|
Name
|
Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=NC(=C2N1CCNC2)C(=O)[O-])(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed tube
|
Type
|
CUSTOM
|
Details
|
reacted for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC(=C2N1CCNC2)C(=O)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |